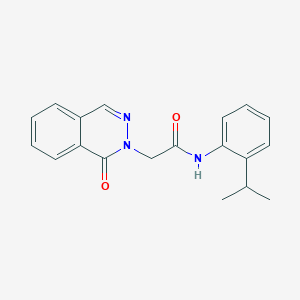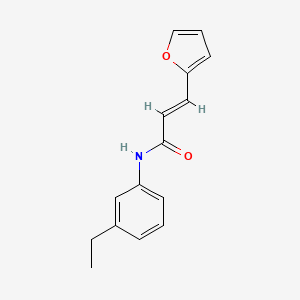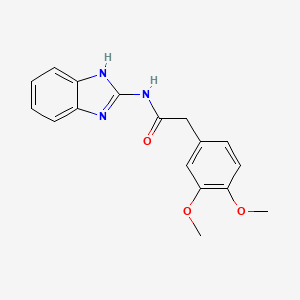
N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide, also known as compound 4, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. The compound has been shown to exhibit promising biological activity against several diseases, including cancer and inflammation.
Wirkmechanismus
The mechanism of action of N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide 4 is not yet fully understood, but it is thought to involve the inhibition of specific enzymes or signaling pathways. In cancer cells, the N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide has been shown to induce apoptosis by activating caspase-3 and caspase-9. It has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. The antimicrobial activity of N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide 4 is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects
Compound 4 has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, the N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide has been found to decrease cell viability and induce apoptosis. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In animal models of inflammation, N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide 4 has been found to reduce inflammation and improve tissue damage. The N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide has also been shown to have a low toxicity profile, making it a promising candidate for further drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide 4 in lab experiments is its synthetic accessibility and relatively low cost compared to other therapeutic agents. The N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide has also been shown to exhibit promising biological activity in various disease models. However, one limitation of using N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide 4 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of the N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide is not yet fully understood, which can make it challenging to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for research on N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide 4. One area of interest is in the development of more efficient synthesis methods to increase the yield and purity of the N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide. Another direction is in the investigation of the N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide's potential as a therapeutic agent in other diseases, such as neurodegenerative disorders. Further studies are also needed to fully understand the mechanism of action of the N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide and to identify potential drug targets. Overall, N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide 4 has shown promising biological activity and is a promising candidate for further drug development.
Synthesemethoden
The synthesis of N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide 4 involves the reaction of 2-(1-oxo-2(1H)-phthalazinyl)acetic acid with 2-isopropylaniline in the presence of a coupling agent such as EDCI or DCC. The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide and requires careful temperature control and purification steps. The yield of the reaction is typically around 50%, and the purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
Compound 4 has been extensively studied for its potential as a therapeutic agent in various diseases. In cancer research, it has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. The N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide 4 has been investigated for its potential as an antimicrobial agent against several bacterial strains.
Eigenschaften
IUPAC Name |
2-(1-oxophthalazin-2-yl)-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13(2)15-8-5-6-10-17(15)21-18(23)12-22-19(24)16-9-4-3-7-14(16)11-20-22/h3-11,13H,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUQWROWTXZKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-isopropylphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(acetylamino)phenyl]-1-naphthamide](/img/structure/B5708143.png)

![2-(4-nitrophenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5708155.png)



![2-[bis(4-methylphenyl)phosphoryl]-2-propanol](/img/structure/B5708192.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine](/img/structure/B5708196.png)


![N'-[(2-naphthylsulfonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5708212.png)

![N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5708223.png)